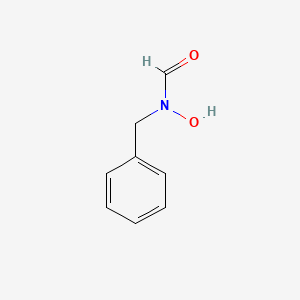

benzyl-(N-hydroxy)formamide

Description

Contextualization of N-Hydroxyformamide Derivatives in Chemical Biology

N-hydroxyformamide derivatives are a class of compounds recognized for their significant role as inhibitors of metalloproteinases. These enzymes, which utilize a metal ion (typically zinc) in their active site to catalyze the breakdown of proteins, are implicated in a variety of physiological and pathological processes. The N-hydroxyformamide group functions as a "reverse hydroxamate," a potent zinc-binding group that can effectively block the catalytic activity of these enzymes. google.com

This inhibitory action makes N-hydroxyformamide derivatives valuable candidates in drug discovery. Research has heavily focused on their potential to treat diseases characterized by excessive or unregulated metalloproteinase activity. For instance, they have been extensively investigated as inhibitors of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin motifs (ADAMs), including ADAM-TS4 (aggrecanase-1). rcsb.orgbindingdb.org The inhibition of these enzymes is a therapeutic strategy for conditions such as osteoarthritis, where they contribute to the degradation of cartilage, and for cancer, where they are involved in tumor growth and metastasis. google.com The development of selective inhibitors for distinct metalloproteinases is a key goal for creating targeted therapies with fewer side effects. google.com

Historical Perspective on the Discovery and Initial Characterization of Benzyl-(N-hydroxy)formamide

The specific compound, this compound (CAS No: 31335-70-3), has been documented in chemical literature for several decades. Its initial synthesis was described in a 1983 publication in the journal Tetrahedron. This early work detailed its preparation from a precursor, N-(benzoyloxy)-N-benzylformamide, establishing a foundational method for its creation. chemsrc.com

Since this initial discovery, other synthetic routes have been developed, reflecting an ongoing interest in refining the production of this and related compounds. In 2002, a method was reported in Organic Letters for synthesizing this compound from N-benzylhydroxylamine and 2,2,2-trifluoroethyl formate (B1220265). A subsequent method published in 2010 utilized the reaction of formic acid with N-hydroxy-1-phenylmethanamine. chemsrc.com More recently, research into the synthesis of related structures, such as N-(α-hydroxybenzyl)formamides, has explored the use of microwave-promoted reactions to achieve excellent yields in shorter timeframes, highlighting the continuous evolution of synthetic methodologies in this chemical space. tandfonline.com

The initial characterization and subsequent synthetic work have positioned this compound as a readily accessible chemical entity, paving the way for its use as a building block in more complex molecular designs.

Current Research Landscape and Emerging Themes for this compound

The current research landscape for this compound is primarily defined by its role as a fundamental structural motif and a synthetic intermediate rather than as a therapeutic agent in its own right. While direct biological screening of this specific molecule is not a major focus, its core structure is central to emerging themes in medicinal chemistry.

The predominant theme is the use of the N-hydroxyformamide scaffold in the design of highly potent and selective enzyme inhibitors. For example, complex derivatives incorporating this group are being developed as inhibitors of ADAM-TS4 for the potential treatment of osteoarthritis. rcsb.org Similarly, a close structural analog, N-[(4-Hydroxyphenyl)methyl]formamide, has been identified as a key intermediate in the synthesis of compounds explored for anti-Alzheimer's drug development.

This demonstrates that the principal value of this compound in the current research environment is as a foundational building block. Medicinal chemists utilize this and related simple structures as a starting point for creating more elaborate molecules with tailored properties to interact with specific biological targets. The ongoing research is therefore not on the compound itself, but on the innovative ways its core chemical features can be incorporated into next-generation therapeutics.

Properties

CAS No. |

31335-70-3 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

N-benzyl-N-hydroxyformamide |

InChI |

InChI=1S/C8H9NO2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |

InChI Key |

DTDVWUSGUXOBQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzyl N Hydroxy Formamide

Established Synthetic Routes for N-Hydroxyformamide Core Structures

The construction of the N-hydroxyformamide core of benzyl-(N-hydroxy)formamide primarily involves the formylation of N-benzylhydroxylamine. This process can be achieved through various formylation strategies, each employing specific precursors and reagents.

Formylation Strategies for Hydroxylamines

The introduction of a formyl group onto a hydroxylamine (B1172632) is a key transformation in the synthesis of N-hydroxyformamides. Several methods traditionally used for the N-formylation of amines can be adapted for hydroxylamines. Common formylating agents include formic acid, acetic formic anhydride (B1165640), and formic anhydride.

Formic Acid: The use of formic acid is a straightforward and common method for N-formylation. The reaction typically involves heating the hydroxylamine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. scispace.com Various catalysts can be employed to enhance the efficiency of this reaction.

Acetic Formic Anhydride: Acetic formic anhydride is a potent formylating agent that can be generated in situ from acetic anhydride and formic acid. jetir.org It readily reacts with amines and is expected to react similarly with hydroxylamines to yield the corresponding N-formyl derivative. orgsyn.orgreddit.com The formyl group is more electrophilic than the acetyl group, leading to selective formylation. reddit.com However, this reagent is sensitive to moisture and needs to be handled under anhydrous conditions. orgsyn.org

Formic Anhydride: Formic anhydride is another effective formylating agent, though it is unstable and must be prepared fresh and used promptly. It can be synthesized by reacting formyl fluoride (B91410) with sodium formate (B1220265) or by the reaction of formic acid with a carbodiimide.

A summary of common formylation strategies is presented in the table below.

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

| Formic Acid | Reflux in toluene with Dean-Stark trap | Readily available, straightforward | Requires water removal to drive reaction to completion |

| Acetic Formic Anhydride | In situ generation and reaction with substrate | Highly reactive, selective formylation | Moisture sensitive, requires anhydrous conditions |

| Formic Anhydride | Freshly prepared and used at low temperatures | Effective formylating agent | Unstable, not commercially available |

Precursors and Reagents Utilized in this compound Synthesis

The primary precursor for the synthesis of this compound is N-benzylhydroxylamine . This intermediate can be synthesized through several routes. A common laboratory and industrial method involves the reaction of benzyl (B1604629) chloride with hydroxylamine . A continuous synthesis process has been developed for the hydrochloride salt of N-benzylhydroxylamine, which utilizes benzyl chloride, hydroxylamine hydrochloride, and sodium hydroxide (B78521) in a methanol-water solvent system. This method is noted for its safety and efficiency.

Another synthetic route to N-benzylhydroxylamine starts from the reduction of benzaldehyde (B42025) oxime. However, this method often employs costly reducing agents, which can limit its large-scale applicability.

The key reagents involved in the synthesis of the precursor N-benzylhydroxylamine are summarized in the table below.

| Precursor/Reagent | Role in Synthesis |

| Benzyl Chloride | Source of the benzyl group |

| Hydroxylamine / Hydroxylamine Hydrochloride | Source of the hydroxylamine moiety |

| Sodium Hydroxide | Base to neutralize hydrochloride and facilitate reaction |

| Benzaldehyde Oxime | Starting material for reduction pathway |

Advanced Synthetic Approaches for Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure analogues of this compound, which is important for studying their biological activities. While specific methods for the stereoselective synthesis of this compound itself are not extensively reported, general strategies for the synthesis of chiral hydroxylamines and their subsequent acylation can be considered.

One approach involves the asymmetric hydrogenation of oximes using chiral catalysts to produce chiral hydroxylamines. For instance, nickel catalysts with chiral bisphosphine ligands have been used for the asymmetric hydrogenation of oximes to yield chiral hydroxylamines with high enantioselectivity. orgsyn.org These chiral hydroxylamines can then be formylated to produce the desired chiral N-hydroxyformamide analogues.

Another strategy involves the reaction of N-alkylhydroxylamines with chiral enoate esters in a cycloaddition-like process, which can lead to the stereoselective synthesis of new enantiopure beta-amino acids and could potentially be adapted for the synthesis of chiral hydroxylamine precursors. organic-chemistry.org The use of chiral auxiliaries, such as Ellman's sulfinamide, has also been demonstrated for the stereodivergent synthesis of bis-α-chiral amines, a strategy that could potentially be extended to the synthesis of chiral hydroxylamines. nih.gov

Chemical Modification Strategies for this compound and its Derivatives

The chemical modification of this compound can be targeted at two primary sites: the benzyl moiety and the N-hydroxyformamide moiety. Such modifications allow for the generation of a library of analogues with diverse structural features.

Synthesis of Substituted Benzyl Moieties

A wide variety of substituted this compound analogues can be prepared by starting with appropriately substituted benzyl halides. The synthesis of substituted benzyl halides is a well-established area of organic synthesis. For example, unsymmetrical diarylmethanes can be synthesized via in situ organozinc-mediated, palladium-catalyzed cross-coupling of a benzyl halide and an aryl halide in water. nih.gov This approach could be used to introduce aryl substituents on the benzyl ring.

Furthermore, a range of functional groups can be introduced onto the aromatic ring of benzyl alcohols, which can then be converted to the corresponding benzyl halides. Methods for the synthesis of substituted benzylic alcohols include the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org These substituted benzyl halides can then be reacted with hydroxylamine to generate a diverse library of N-substituted hydroxylamines, which can subsequently be formylated.

Modifications of the N-Hydroxyformamide Moiety

The N-hydroxyformamide functional group is a type of hydroxamic acid. The reactivity of hydroxamic acids provides avenues for the modification of this moiety. The hydroxyl group of the hydroxamic acid can undergo O-alkylation or O-acylation. For instance, O-benzyl hydroxamates can be prepared by reacting the corresponding carboxylic acid with O-benzylhydroxylamine. nih.gov

The hydroxamic acid functional group is also known to participate in the Lossen rearrangement upon activation, for example, with a water-soluble carbodiimide, leading to the formation of isocyanates which can be trapped by various nucleophiles. organic-chemistry.orgacs.org This reaction could potentially be used to convert the N-hydroxyformamide moiety into other functional groups.

Molecular Mechanisms of Action and Target Engagement of Benzyl N Hydroxy Formamide

Enzyme Inhibition Profiles

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Extensive review of scientific literature indicates that the primary classes of inhibitors developed for Fatty Acid Amide Hydrolase (FAAH) are structurally distinct from benzyl-(N-hydroxy)formamide. FAAH is a serine hydrolase, and its inhibitors typically belong to classes such as carbamates, ureas, and α-ketoheterocycles, which act by covalently modifying the enzyme's catalytic serine residue or through reversible interactions. nih.govresearchgate.net The enzyme degrades fatty acid amides like the endocannabinoid anandamide (B1667382). nih.govwikipedia.org Currently, there is a lack of specific research data detailing the enzyme kinetics, inhibition type, or active site interactions of this compound with FAAH.

There is no available scientific literature providing data on the enzyme kinetics or the type of inhibition (e.g., competitive, non-competitive, irreversible) for this compound in relation to FAAH activity.

Information regarding the specific molecular interactions between this compound and the FAAH active site is not present in the reviewed literature. The active site of FAAH features a catalytic triad (B1167595) of Ser241, Ser217, and Lys142, and its inhibitors are designed to interact with this site. nih.govnih.gov Without experimental or computational data, a discussion on the ligand efficiency of this compound for FAAH cannot be provided.

Matrix Metallo-Proteinase 9 (MMP-9) Inhibition

This compound belongs to the N-hydroxyformamide class of compounds, which are known to act as inhibitors of zinc-dependent metalloproteinases. acs.org Matrix Metalloproteinase-9 (MMP-9) is a key enzyme in this family, involved in the degradation of the extracellular matrix. nih.govmdpi.com The inhibitory activity of N-hydroxyformamides is centered on the ability of this functional group to chelate the catalytic zinc ion within the enzyme's active site. acs.org

The selectivity of N-hydroxyformamide-based inhibitors for a specific metalloproteinase is highly dependent on the substituents attached to the core scaffold. acs.org These substituents interact with various specificity pockets (S-pockets) within the enzyme's active site, thereby determining the inhibitor's affinity and selectivity profile across the MMP family.

Research on a series of N-hydroxyformamide inhibitors designed to target Tumor Necrosis Factor-α Converting Enzyme (TACE), another metalloproteinase, provides insight into selectivity over MMPs, including MMP-9. acs.org In this series, variations in the chemical groups at positions analogous to where the benzyl (B1604629) group of this compound would be, had a significant impact on selectivity. For instance, compounds with certain heterocyclic groups displayed greater than 10-fold selectivity against MMP-9. acs.org Conversely, replacing a propyl group with a benzyl group at a key position was found to reduce the affinity for TACE by approximately 10-fold, demonstrating the profound influence of the benzyl moiety on enzyme interaction. acs.org

The following table, derived from studies on related N-hydroxyformamide inhibitors, illustrates how different substituents can modulate potency and selectivity against various MMPs.

| Compound Analogue (P1' Substituent) | TACE IC50 (nM) | MMP-1 IC50 (nM) | MMP-9 IC50 (nM) | Selectivity (MMP-9/TACE) |

|---|---|---|---|---|

| Isobutyl | 4.3 | 4.7 | 3.8 | ~0.9 |

| 5-methylthien-2-yl | 24 | >2500 | 310 | ~12.9 |

| 3-methylthien-2-yl | 49 | 1500 | >2500 | >51 |

The primary mechanism of MMP-9 inhibition by compounds containing a zinc-binding group, such as the N-hydroxyformamide moiety, involves direct interaction with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. acs.orgmdpi.com The active site of MMP-9 contains a highly conserved zinc ion coordinated by three histidine residues. nih.govnih.gov

The N-hydroxyformamide group acts as a bidentate ligand, chelating the zinc ion and rendering it catalytically inactive. This mode of action is similar to that of the more extensively studied hydroxamate-based MMP inhibitors, where two oxygen atoms from the hydroxamate group coordinate with the zinc ion. nih.gov This binding event prevents the enzyme from hydrolyzing its natural substrates, such as type IV collagen (gelatin). nih.gov The benzyl group of this compound would occupy one of the enzyme's hydrophobic specificity pockets (e.g., the S1' pocket), contributing to the binding affinity and selectivity of the compound. nih.gov

Polypeptide Deformylase (PDF) Inhibition

Polypeptide deformylase is a metalloenzyme that is essential for bacterial growth, making it a significant target for the development of novel antibacterial agents. The inhibitory activity of various compounds against PDF is a subject of extensive research. The hydroxamic acid moiety, present in this compound, is a key pharmacophore known for its potent inhibition of metalloenzymes like PDF. nih.govnih.gov

While direct comparative data for this compound across a range of prokaryotic PDF isoforms is not extensively detailed in the public domain, the general mechanism of hydroxamic acid-based inhibitors provides a strong predictive framework. PDF enzymes from various bacterial species, such as Escherichia coli, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis, are known to be susceptible to inhibition by hydroxamic acid derivatives. acs.orgacs.org The potency of these inhibitors can vary between different bacterial species due to subtle differences in the active site architecture of the PDF isoforms.

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For a potent hydroxamic acid inhibitor like VRC3375, the Ki against the E. coli Ni²⁺-substituted PDF was determined to be 0.24 nM. nih.gov It is anticipated that this compound would exhibit inhibitory activity across a spectrum of prokaryotic PDFs, though the precise IC50 and Ki values would necessitate empirical determination for each specific isoform.

Table 1: General Inhibitory Profile of Hydroxamic Acid Derivatives against Prokaryotic PDF Isoforms

| Prokaryotic Species | PDF Isoform | General Susceptibility to Hydroxamic Acids |

|---|---|---|

| Escherichia coli | EcPDF | High |

| Staphylococcus aureus | SaPDF | High |

| Haemophilus influenzae | HiPDF | Moderate to High |

| Moraxella catarrhalis | McPDF | Moderate to High |

| Chlamydia pneumoniae | CpPDF | Moderate |

Note: This table represents the general susceptibility of PDF isoforms to hydroxamic acid-based inhibitors and is not based on direct experimental data for this compound.

The primary mechanism of PDF inhibition by hydroxamic acid-containing compounds, including presumably this compound, involves the chelation of the catalytic metal ion within the enzyme's active site. nih.gov PDF is a metalloenzyme that typically contains a ferrous (Fe²⁺) ion, although for in vitro studies, more stable metal-substituted forms, such as those with nickel (Ni²⁺) or zinc (Zn²⁺), are often used. nih.gov

The hydroxamic acid functional group (-C(=O)N(OH)-) is an excellent metal-binding group. wordpress.com It coordinates to the active site metal ion, such as Zn²⁺, in a bidentate fashion through the carbonyl oxygen and the hydroxyl oxygen. nih.govnih.gov This coordination displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydrolysis of the N-formyl group from nascent polypeptide chains. nih.gov The formation of this stable coordination complex with the active site metal ion effectively inactivates the enzyme. wordpress.com The interaction is a classic example of mechanism-based inhibition, where the inhibitor is designed to mimic the transition state of the enzymatic reaction. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzyl N Hydroxy Formamide

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of a molecule can be significantly altered by the introduction of various substituents. In the context of benzyl-(N-hydroxy)formamide, the benzyl (B1604629) ring provides a prime location for systematic modification to probe its interaction with biological targets. The nature, position, and size of substituents on the phenyl ring can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.

Research on other benzyl-containing inhibitors has shown that both electron-donating and electron-withdrawing groups can modulate activity, with the optimal choice being target-dependent. For instance, in a series of 1-benzylindoles, the introduction of an electron-withdrawing fluorine atom at the 5-position of the indole (B1671886) ring (a bioisostere for the benzyl ring in this context) increased inhibitory effect threefold. Similarly, derivatives with a chlorine atom or a trifluoromethyl group also showed enhanced potency.

Conversely, studies on other classes of compounds have demonstrated that electron-donating groups, such as methoxy (B1213986) or methyl, can enhance binding, often through favorable hydrophobic or van der Waals interactions within a receptor's binding pocket. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in the target protein.

Table 1: Predicted Impact of Benzyl Ring Substituents on the Biological Activity of this compound Analogs This table is a hypothetical representation based on general SAR principles observed in related benzyl-containing compounds.

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| Fluoro (para) | Increase | Can enhance binding through favorable electrostatic interactions and improve metabolic stability. |

| Chloro (para) | Increase | Increases lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions. |

| Trifluoromethyl (meta) | Increase | Strong electron-withdrawing group that can alter the electronic profile and engage in specific interactions. |

| Methyl (para) | Variable | Can increase hydrophobic interactions but may also introduce steric hindrance depending on the binding site topology. |

| Methoxy (para) | Variable | Can act as a hydrogen bond acceptor and influence solubility, but its bulkiness might be detrimental. |

Contribution of the Benzyl Moiety to Target Affinity and Selectivity

The benzyl moiety is a common scaffold in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets. Its phenyl ring can participate in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. Furthermore, the hydrophobic nature of the benzyl group can drive binding through the hydrophobic effect, where the displacement of ordered water molecules from a nonpolar binding pocket leads to a favorable increase in entropy.

The methylene (B1212753) bridge connecting the phenyl ring to the formamide (B127407) group provides rotational flexibility, allowing the aromatic ring to adopt an optimal orientation for binding. This conformational adaptability can be key to achieving high affinity and selectivity for a specific target. The selectivity of benzyl-containing compounds can often be tuned by modifying the substitution pattern on the phenyl ring, which can introduce specific interactions with off-target proteins, or conversely, introduce steric clashes that prevent binding to unintended targets.

Significance of the N-Hydroxyformamide Functional Group for Bioactivity

The N-hydroxyformamide group is a critical pharmacophore, closely related to the well-studied hydroxamic acid moiety. The primary significance of this functional group in a biological context is its ability to act as a potent metal-chelating group. mdpi.com Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a zinc ion in their active site that is essential for their catalytic activity. The N-hydroxyformamide group can coordinate with this zinc ion, typically in a bidentate fashion, effectively inhibiting the enzyme. mdpi.com

The acidity of the N-hydroxy proton allows for the formation of a hydroxamate anion under physiological conditions, which is a strong ligand for the catalytic zinc ion. This interaction is often the primary anchor for the inhibitor in the enzyme's active site, with other parts of the molecule, such as the benzyl group, providing additional binding interactions that contribute to affinity and selectivity. The ability of the N-hydroxyformamide group to form hydrogen bonds with active site residues further stabilizes the enzyme-inhibitor complex.

SAR Derivation for Optimal Enzyme Inhibition

Based on the individual contributions of the benzyl and N-hydroxyformamide moieties, a hypothetical SAR for optimal enzyme inhibition by this compound can be derived. The central hypothesis is that the N-hydroxyformamide group will serve as the primary zinc-binding function, while the benzyl group will interact with a nearby hydrophobic pocket or surface area on the enzyme.

Key SAR points for optimal enzyme inhibition would likely include:

An unsubstituted or minimally substituted benzyl ring: To fit into a potentially tight hydrophobic pocket.

Small, lipophilic para-substituents on the benzyl ring: Such as a halogen, could enhance hydrophobic interactions and improve pharmacokinetic properties.

The N-hydroxyformamide group: This is essential for potent inhibition of metalloenzymes.

Table 2: Hypothetical SAR for Enzyme Inhibition by this compound Analogs This table presents a qualitative prediction of SAR for metalloenzyme inhibition.

| Modification | Predicted Impact on Enzyme Inhibition | Rationale |

| Replacement of N-hydroxyformamide with formamide | Significant Decrease | Loss of the crucial zinc-binding functionality. |

| Addition of a large, bulky substituent on the benzyl ring | Decrease | Potential for steric hindrance within the enzyme's active site. |

| Introduction of a para-chloro or para-fluoro substituent on the benzyl ring | Increase | Enhanced hydrophobic interactions and potentially favorable electronic effects. |

| Isosteric replacement of the phenyl ring with a thiophene (B33073) or pyridine | Variable | Dependent on the specific interactions within the binding pocket; could increase or decrease affinity. |

SAR for Modulatory Effects on Ion Channels

The modulation of ion channels by small molecules is a key mechanism for many therapeutic agents. While there is a lack of specific research on N-hydroxyformamide derivatives as ion channel modulators, some general principles of small molecule-ion channel interactions can be considered.

Ion channel modulation often involves a combination of hydrophobic and electrostatic interactions. The benzyl group of this compound could potentially interact with hydrophobic residues within the channel pore or at allosteric sites on the channel protein. The N-hydroxyformamide group, with its polar nature and hydrogen bonding capabilities, could interact with polar residues lining the channel or at the protein-lipid interface.

A hypothetical SAR for ion channel modulation might involve:

Optimizing lipophilicity: To allow the molecule to partition into the cell membrane where it can access the ion channel.

Introducing charged or polar groups: To facilitate interaction with the channel's voltage sensor or selectivity filter.

Further research is necessary to explore the potential of this compound and its analogs as ion channel modulators and to establish a clear SAR for this activity.

Computational Chemistry and Biophysical Characterization of Benzyl N Hydroxy Formamide Interactions

Molecular Docking and High-Throughput Virtual Screening Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. High-throughput virtual screening (HTVS) applies these docking methods to screen vast libraries of compounds against a target protein, identifying potential "hits" for further investigation.

In the context of benzyl-(N-hydroxy)formamide, docking studies are instrumental in predicting its binding mode within the active site of target enzymes, such as histone deacetylases (HDACs) or other metalloenzymes. These studies typically show that the N-hydroxyformamide group acts as a critical pharmacophore, chelating the catalytic metal ion (often zinc) in the enzyme's active site. The benzyl (B1604629) group is predicted to occupy an adjacent hydrophobic pocket, contributing to binding affinity and selectivity. For instance, in a similar N-benzyl-containing compound, molecular modeling revealed key π-π stacking interactions between the benzyl ring and phenylalanine residues in the target's active site, resulting in a favorable docking score of -9.1 kcal/mol. nih.gov A poor docking score for a related analog, -4.9 kcal/mol, correctly predicted a significantly lower inhibitory activity, underscoring the predictive power of this technique nih.gov.

HTVS campaigns, while not always specific to a single compound, can identify this compound from large chemical libraries as a potential binder to a specific target. These large-scale screening efforts are essential for initial hit identification before more focused experimental work is undertaken nuvisan.com.

Table 1: Representative Molecular Docking Results for this compound against a Hypothetical Metalloenzyme Target

| Parameter | Value | Interacting Residues |

| Docking Score (kcal/mol) | -8.5 | His142, His143, Asp173 |

| Metal Chelation | Yes (Zinc ion) | His142, His143 |

| Hydrogen Bonds | 2 | Asp173, Gly151 |

| Hydrophobic Interactions | Phenylalanine, Leucine | Benzyl Ring |

Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov By simulating the movements of every atom in the protein-ligand complex, MD can assess the stability of the docked pose, reveal important conformational changes, and elucidate the pathways of ligand binding and unbinding. nih.govmdpi.com

For this compound, MD simulations starting from the docked pose can validate the key interactions. These simulations can monitor the stability of the metal chelation by the N-hydroxyformamide group and the persistence of hydrogen bonds and hydrophobic interactions over nanoseconds or even microseconds of simulation time mdpi.com. The flexibility of the benzyl group can be analyzed to understand how it adapts to the dynamic nature of the protein's hydrophobic pocket. Such simulations have been used to reveal the dynamic role of specific residues, like Phe96 in SIRT2, in accommodating inhibitors mdpi.com.

MD simulations can also be used to model how the compound approaches the binding site, providing insights that are crucial for designing molecules with improved kinetic properties.

Table 2: Key Stability Metrics from a Hypothetical 100 ns MD Simulation of this compound-Target Complex

| Metric | Average Value | Interpretation |

| RMSD of Ligand (Å) | 1.2 ± 0.3 | Stable binding pose within the active site |

| RMSF of Active Site Residues (Å) | 0.8 ± 0.2 | Low fluctuation, indicating a stable binding pocket |

| Occupancy of Key H-Bonds (%) | 95% | Persistent and strong hydrogen bonding interaction |

| Metal-Ligand Distance (Å) | 2.1 ± 0.1 | Stable chelation of the catalytic zinc ion |

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of a molecule. These methods are used to determine properties like charge distribution, molecular orbital energies, and bond strengths, which are fundamental to a molecule's reactivity and its ability to interact with a biological target.

For this compound, QM calculations can precisely model the electronic character of the N-hydroxyformamide group. This is crucial for understanding its metal-chelating properties and its reactivity. The partial atomic charges calculated via QM can be used to refine the parameters (force fields) used in classical MD simulations, thereby increasing the accuracy of those simulations. A study on the related N-benzylformamide used calculations to compare experimental data of its crystal structure, providing insight into its conformation and hydrogen bonding energies nih.gov.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA, FEP)

To obtain a more quantitative prediction of binding affinity, binding free energy calculation methods are employed. These methods are often used to post-process MD simulation trajectories to estimate the strength of the protein-ligand interaction.

MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area and Molecular Mechanics/Generalized Born Surface Area are popular "end-point" methods that calculate the free energy difference between the bound and unbound states. rsc.org They have been widely used to estimate ligand-binding affinities, though their accuracy can be system-dependent and influenced by calculation parameters. nih.govnih.gov These methods can be used to rank a series of compounds, including this compound and its analogs, to prioritize them for synthesis and experimental testing.

Free Energy Perturbation (FEP): FEP is a more rigorous, alchemical free energy method that calculates the relative binding free energy between two ligands by computationally "morphing" one into the other. nih.gov This technique can achieve high accuracy, often within 1 kcal/mol of experimental values, making it a powerful tool for lead optimization in drug discovery projects nih.govrsc.org.

Table 3: Representative Binding Free Energy Calculation Results for this compound

| Method | Calculated ΔG_bind (kcal/mol) | Key Contributing Energy Component |

| MM/GBSA | -10.2 | Electrostatic Energy |

| MM/PBSA | -9.8 | Electrostatic Energy |

| FEP (relative to an analog) | -1.5 (ΔΔG_bind) | van der Waals Energy |

Advanced Biophysical Techniques for Ligand-Target Interaction Analysis

Computational predictions must be validated by experimental data. Advanced biophysical techniques provide precise, quantitative measurements of ligand-target interactions in real-time and in a label-free manner.

ITC directly measures the heat released or absorbed during a binding event. A solution of this compound would be titrated into a solution containing the target protein, and the resulting heat changes are measured to determine the binding thermodynamics. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the binding interaction.

Both SPR and BLI are optical biosensor technologies that monitor molecular interactions in real-time. researchgate.netiaanalysis.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and recorded on a sensorgram. researchgate.net

These techniques provide detailed kinetic information, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. springernature.comnih.govfrontiersin.org This kinetic data is crucial for drug development, as the residence time of a compound on its target (related to k_off) is often a better predictor of efficacy than binding affinity alone. nih.gov

Table 4: Representative Biophysical Data for the Interaction of this compound with a Target Protein

| Technique | Parameter | Value |

| ITC | K_D (Binding Affinity) | 150 nM |

| ΔH (Enthalpy) | -12.5 kcal/mol | |

| -TΔS (Entropy) | 3.0 kcal/mol | |

| Stoichiometry (n) | 1.1 | |

| SPR / BLI | k_on (Association Rate) | 2 x 10^5 M⁻¹s⁻¹ |

| k_off (Dissociation Rate) | 3 x 10⁻² s⁻¹ | |

| K_D (k_off / k_on) | 150 nM |

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are premier techniques for determining the three-dimensional structure of macromolecules and their complexes at atomic or near-atomic resolution.

X-ray Crystallography

X-ray crystallography is a technique used to determine the detailed 3D structure of molecules, including protein-ligand complexes. biologiachile.cl The method requires the protein-ligand complex to be grown into a well-ordered crystal. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein and the bound ligand can be built.

A successfully solved crystal structure of a this compound-target complex would provide invaluable information, including:

The precise binding orientation (pose) of the ligand within the protein's active site.

Specific intermolecular interactions, such as hydrogen bonds between the N-hydroxyformamide group and protein residues, and hydrophobic interactions involving the benzyl group.

Conformational changes in the protein that may occur upon ligand binding.

This structural information is critical for structure-based drug design, allowing for the rational optimization of the ligand to improve potency and selectivity. While no specific crystal structure for a this compound complex is publicly available, numerous structures of other hydroxamate inhibitors bound to their targets, such as matrix metalloproteinases, have been solved, demonstrating the utility of this approach. nih.govsrce.hr

| Parameter | Value (Hypothetical) |

|---|---|

| PDB Code | XXXX |

| Resolution (Å) | 1.8 |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=50.2, b=65.1, c=88.4 |

| R-work / R-free (%) | 18.5 / 21.2 |

| No. of protein atoms | 2150 |

| No. of ligand atoms | 20 |

| No. of water molecules | 185 |

| Ramachandran outliers (%) | 0.1 |

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography for structure determination. creative-biostructure.com In single-particle cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of images of individual, randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a 3D model of the complex.

Recent technological advances, often termed the "resolution revolution," have enabled cryo-EM to achieve near-atomic resolutions for a wide range of samples. creative-biostructure.com This has made it increasingly possible to visualize not just the protein, but also small molecule ligands bound within them, even for proteins below 40 kDa. biorxiv.orgbiorxiv.orgresearchgate.net Cryo-EM is especially advantageous for large proteins or protein complexes that are difficult to crystallize. nih.gov For a compound like this compound, cryo-EM could be employed to determine its binding mode to a suitable high-molecular-weight target, providing structural insights comparable to those from X-ray crystallography.

Mechanistic Linkages to Biological Pathways and Cellular Processes by Benzyl N Hydroxy Formamide

Regulation of Endocannabinoid Signaling through FAAH Inhibition

The endocannabinoid system, a crucial neuromodulatory network, is primarily regulated by the synthesis and degradation of endogenous cannabinoids such as anandamide (B1667382). Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the catabolism of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in endocannabinoid levels, thereby potentiating their signaling and producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

Currently, there is a lack of specific research data directly implicating benzyl-(N-hydroxy)formamide as an inhibitor of FAAH. The known inhibitors of FAAH often feature electrophilic carbonyl groups, such as those in carbamates and ureas, which covalently modify the active site serine residue of the enzyme. While the formamide (B127407) group of this compound contains a carbonyl, its reactivity and ability to engage in the catalytic mechanism of FAAH have not been documented.

Table 1: Examples of Known FAAH Inhibitors and their Mechanisms

| Inhibitor Class | Example Compound | Mechanism of Action |

| Carbamates | URB597 | Covalent modification of the catalytic serine |

| Ureas | PF-3845 | Covalent modification of the catalytic serine |

| α-Ketoheterocycles | OL-135 | Reversible inhibition |

This table presents examples of well-characterized FAAH inhibitors to provide context for potential inhibitory mechanisms. Data for this compound is not available.

Modulation of Proteolytic Cascade Systems via MMP-9 Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9, in particular, plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The development of MMP-9 inhibitors is a key area of therapeutic research.

A prominent class of MMP inhibitors is characterized by a hydroxamic acid (-CONHOH) functional group, which acts as a potent zinc-chelating moiety within the enzyme's active site. The N-hydroxyformamide group of this compound is structurally similar to a hydroxamic acid. This structural resemblance suggests a potential for this compound to act as an MMP-9 inhibitor by coordinating with the catalytic zinc ion, thereby disrupting the enzyme's proteolytic activity. However, direct experimental evidence for this interaction is currently unavailable.

Table 2: Representative MMP-9 Inhibitors with Hydroxamic Acid Moieties

| Compound | IC₅₀ for MMP-9 | Mechanism |

| Marimastat | 5 nM | Zinc chelation by hydroxamic acid |

| Batimastat | 4 nM | Zinc chelation by hydroxamic acid |

| Prinomastat | 9 nM | Zinc chelation by hydroxamic acid |

This table showcases the potency of known hydroxamic acid-based MMP-9 inhibitors. Specific inhibitory data for this compound is not available.

Intervention in Prokaryotic Protein Biosynthesis via PDF Inhibition

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is crucial for bacterial survival and absent in the cytoplasm of mammalian cells, PDF is an attractive target for the development of novel antibacterial agents.

Many potent PDF inhibitors are known to contain a hydroxamate or N-formyl hydroxylamine (B1172632) moiety, which effectively chelates the active site metal ion (typically Fe²⁺ or Zn²⁺). nih.govnih.gov The N-hydroxyformamide group in this compound is a key structural feature that aligns with the pharmacophore of known PDF inhibitors. nih.gov This suggests a strong possibility that this compound could interfere with prokaryotic protein biosynthesis by inhibiting PDF. The proposed mechanism would involve the N-hydroxyformamide group binding to the metal cofactor in the PDF active site, preventing the enzyme from carrying out its deformylation function.

Table 3: Examples of Hydroxamic Acid-Based PDF Inhibitors and their Target Organisms

| Inhibitor | Target Organism(s) | Reported IC₅₀/Kᵢ |

| Actinonin | Escherichia coli, Staphylococcus aureus | ~1 µM |

| BB-83698 | Streptococcus pneumoniae, Haemophilus influenzae | Nanomolar range |

| LBM-415 | Gram-positive and some Gram-negative bacteria | Nanomolar range |

This table provides examples of PDF inhibitors with functional groups similar to that of this compound. Direct inhibitory activity of this compound on PDF has not been reported.

Influence on Nociceptive and Inflammatory Pathways through TRPV1 Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat and capsaicin (B1668287). It is a key player in nociceptive and inflammatory pathways, making it a significant target for analgesic drug development.

The modulation of TRPV1 can occur through various mechanisms, including direct binding of agonists or antagonists to the channel. The chemical structure of this compound does not share obvious pharmacophoric features with known TRPV1 modulators, such as the vanilloid group of capsaicin or the complex aromatic systems of many synthetic antagonists. At present, there is no scientific literature to suggest that this compound interacts with or modulates the activity of the TRPV1 channel.

Cellular Uptake and Intracellular Localization Studies of this compound

Understanding the cellular uptake and intracellular localization of a compound is fundamental to elucidating its mechanism of action. The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, govern its ability to cross cellular membranes and accumulate in specific subcellular compartments.

For this compound, there are currently no published studies detailing its cellular permeability, transport mechanisms, or subcellular distribution. To predict its behavior, one could consider its structure: the benzyl (B1604629) group imparts a degree of lipophilicity, which might facilitate passive diffusion across the cell membrane, while the N-hydroxyformamide group is polar and could influence its solubility and interactions with cellular components. Empirical studies, such as fluorescence microscopy with a labeled analog or cell fractionation followed by analytical quantification, would be necessary to determine its cellular uptake and localization.

Analytical Methodologies for Benzyl N Hydroxy Formamide in Research Settings

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating benzyl-(N-hydroxy)formamide from reaction precursors, byproducts, and degradants, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-volatile and thermally unstable compounds like hydroxamic acids. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for these analyses. oup.comnih.gov For this compound, separation would likely be achieved on a C18 stationary phase. nih.govresearchgate.net The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and ensure ionization for subsequent mass spectrometry analysis. nih.gov Detection is commonly performed using a UV detector, leveraging the aromatic benzyl (B1604629) group's chromophore. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentration. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Gradient | 5% to 95% B over 15 minutes | Allows for the elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength for detecting the aromatic ring. |

| Injection Vol. | 10 µL | Standard volume for sample introduction. |

Gas Chromatography-Mass Spectrometry (GC-MS) is less straightforward for hydroxamic acids due to their low volatility and thermal instability. jfda-online.com Direct analysis can lead to degradation in the hot injector port. researchgate.net Therefore, chemical derivatization is often necessary to convert the polar N-hydroxy group into a more volatile and stable moiety, such as a silyl (B83357) ether, prior to GC-MS analysis. jfda-online.com An alternative approach involves monitoring the metabolic hydrolysis of the hydroxamic acid. This method quantifies the hydroxylamine (B1172632) released upon breakdown of the parent compound, which can be derivatized (e.g., with acetone (B3395972) to form acetone oxime) and then analyzed by GC-MS. nih.gov This indirect method is particularly useful in metabolic stability studies. nih.gov

Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., High-Resolution Mass Spectrometry)

Spectroscopic methods are critical for confirming the identity and elucidating the precise structure of newly synthesized derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a liquid chromatography system (LC-HRMS), is a cornerstone technique. It provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov This is invaluable for confirming the successful synthesis of a novel derivative and distinguishing it from other potential products.

Tandem mass spectrometry (MS/MS) experiments further aid in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. researchgate.net For a derivative of this compound, characteristic fragmentation patterns would be expected. These patterns often involve cleavage of the weakest bonds and the formation of stable ions or neutral molecules. libretexts.org Key fragmentation pathways could include:

Loss of the benzyl group: Fragmentation could produce a stable benzyl cation (C₇H₇⁺) at an m/z of 91.

Cleavage of the formamide (B127407) backbone: Loss of carbon monoxide (CO) or cleavage around the N-O bond are common fragmentation routes for hydroxamic acids. researchgate.net

Rearrangements: Deprotonated hydroxamic acids can undergo rearrangement processes upon collisional activation in the mass spectrometer. researchgate.net

Analyzing these specific fragmentation patterns allows researchers to piece together the molecule's structure and confirm the location of any modifications in novel derivatives. researchgate.net

Bioanalytical Assays for In Vitro and Ex Vivo Studies (e.g., enzyme activity assays, reporter gene assays)

To investigate the biological effects of this compound, various bioanalytical assays are employed. The choice of assay depends on the hypothesized biological target, as the hydroxamic acid moiety is a well-known metal-binding group often found in inhibitors of metalloenzymes. mdpi.comacs.orgunimi.it

Enzyme Activity Assays are fundamental for determining if this compound can inhibit a specific enzyme. Hydroxamic acids are frequently investigated as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govmdpi.com A typical assay involves incubating the purified target enzyme with its substrate in the presence of varying concentrations of the inhibitor. The substrate is often a synthetic molecule that produces a fluorescent or colorimetric signal upon enzymatic cleavage. By measuring the signal, the rate of the enzymatic reaction can be determined, and the inhibitory potency of the compound, often expressed as the half-maximal inhibitory concentration (IC₅₀), can be calculated. nih.gov

Reporter Gene Assays provide a cellular-based method to assess a compound's impact on a specific signaling pathway. youtube.com For instance, if this compound is hypothesized to be an HDAC inhibitor, its activity can be measured in cells engineered with a reporter gene system. In this system, the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is controlled by a genetic element that is responsive to the cell's acetylation status. Inhibition of HDACs would lead to changes in gene expression, causing an increase or decrease in the reporter protein's production. The resulting change in light output or fluorescence can be easily quantified, providing a measure of the compound's biological activity within a cellular context. youtube.com

Advanced Imaging Techniques for Cellular Distribution (e.g., Fluorescence Microscopy with Labeled Probes)

Understanding where a compound localizes within a cell is crucial for interpreting its mechanism of action. Advanced imaging techniques allow for the direct visualization of a molecule's subcellular distribution.

Fluorescence Microscopy with Labeled Probes is a common approach to track a small molecule in living or fixed cells. rsc.org This involves synthesizing a derivative of this compound that is covalently linked to a fluorescent dye (a fluorophore). rsc.org This fluorescent probe is then introduced to cells, and its location is visualized using a fluorescence or confocal microscope. acs.org This can reveal whether the compound accumulates in specific organelles, such as the nucleus or mitochondria, or if it is generally distributed throughout the cytoplasm. nih.gov A critical consideration in designing such probes is ensuring that the attached fluorophore does not significantly alter the compound's physicochemical properties or biological activity. rsc.org

Table 2: Comparison of Cellular Imaging Approaches

| Technique | Principle | Advantages | Considerations |

| Labeled Small-Molecule Probe | The compound of interest is chemically tagged with a fluorophore and visualized directly in cells. nih.gov | Direct visualization of compound distribution; applicable to live-cell imaging. | The fluorescent tag may alter the compound's properties and localization. |

| Immunofluorescence | Cells are treated with the unlabeled compound, then fixed and stained with a fluorescently labeled antibody that recognizes the compound's specific protein target. | Visualizes the target protein's location; does not require modifying the compound. | Requires a specific antibody for the target; generally limited to fixed (non-living) cells. |

| Fluorescent Biosensors | Cells express a genetically encoded protein sensor that changes its fluorescence (e.g., via FRET) when it binds to the compound. acs.org | Enables real-time imaging of drug-target engagement in living cells. | Requires genetic engineering of cells; sensor development can be complex. |

These imaging techniques provide powerful insights into the pharmacodynamics of this compound at the subcellular level, complementing the data obtained from biochemical and chromatographic analyses.

Emerging Research Avenues and Future Perspectives for Benzyl N Hydroxy Formamide

Exploration of Novel Biological Targets beyond Current Findings

The hydroxamic acid functional group is a well-established zinc-binding motif, leading to the inhibition of various zinc-dependent metalloenzymes. nih.gov This characteristic has been the primary driver for the development of numerous hydroxamic acid-based drugs. For benzyl-(N-hydroxy)formamide, future research will likely extend beyond the currently known targets for this class of compounds.

One promising area of exploration is the inhibition of insulin-regulated aminopeptidase (B13392206) (IRAP). Recent studies on benzylhydroxamic acids have demonstrated their potential as IRAP inhibitors, suggesting that this compound could also be investigated for this activity. researchgate.net IRAP is implicated in various physiological processes, and its inhibition is a potential therapeutic strategy for cognitive and other disorders.

Furthermore, the ability of hydroxamic acids to chelate other metal ions, such as iron, opens up avenues for targeting different biological pathways. nih.gov This could include enzymes involved in microbial pathogenesis or those that are dysregulated in certain cancers. A systematic screening of this compound against a panel of metalloenzymes from different classes could reveal novel and unexpected biological targets. The exploration of its potential as an antimicrobial or antioxidant agent, based on its metal-chelating properties, also warrants investigation. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

To advance this compound as a potential therapeutic candidate, rational design principles must be employed to enhance its selectivity and potency for specific biological targets. This involves a deep understanding of the structure-activity relationships (SAR) that govern its interactions with target enzymes.

Key strategies for the rational design of this compound analogs would include:

Modification of the Benzyl (B1604629) Group: Introduction of various substituents on the phenyl ring can modulate the compound's electronic and steric properties. This can lead to improved binding affinity and selectivity for the target enzyme's active site. For instance, the addition of halogen or methoxy (B1213986) groups could alter hydrophobic and hydrogen-bonding interactions.

Scaffold Hopping and Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heterocyclic rings can lead to the discovery of novel chemotypes with improved pharmacological profiles. Similarly, bioisosteric replacement of the formamide (B127407) group could be explored to fine-tune the compound's properties while retaining its key binding interactions.

Conformational Constraint: Introducing rigid elements into the molecule's structure can lock it into a bioactive conformation, thereby increasing potency and reducing off-target effects. This could be achieved through the incorporation of cyclic structures or double bonds.

Computational modeling and molecular docking studies will be instrumental in guiding these design efforts by predicting the binding modes of different analogs and prioritizing their synthesis.

Development of Prodrug Strategies for this compound

A significant challenge with hydroxamic acid-based drugs is their often-poor pharmacokinetic properties, including low metabolic stability and poor oral bioavailability. Prodrug strategies offer a viable solution to overcome these limitations. The goal of a prodrug is to mask the hydroxamic acid moiety temporarily, improving its drug-like properties, and then to release the active compound at the target site.

For this compound, several prodrug approaches could be explored:

O-Alkylation/Acylation: The hydroxyl group of the hydroxamic acid can be masked with various alkyl or acyl groups. These promoieties can be designed to be cleaved by specific enzymes, such as esterases, that are abundant in the body.

N-Acylation: The nitrogen of the hydroxamic acid can also be a site for modification. N-acyl derivatives may offer a different release profile compared to O-acyl prodrugs.

Carbamates: Formation of a carbamate (B1207046) linkage is another common strategy for creating prodrugs of hydroxamic acids. These can be designed to be stable in the gastrointestinal tract and release the active drug upon absorption.

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is increasingly moving away from the "one target, one drug" paradigm towards a more holistic understanding of a drug's effects on the entire biological system. Systems biology and network pharmacology are powerful tools that can be applied to the study of this compound to elucidate its broader biological impact.

By integrating data from genomics, proteomics, and metabolomics, systems biology can help to:

Identify Off-Target Effects: Understanding the unintended interactions of this compound can help in predicting potential side effects and in designing more selective analogs.

Uncover Novel Mechanisms of Action: Network analysis can reveal how the compound perturbs biological pathways, potentially uncovering mechanisms of action beyond the direct inhibition of its primary target.

Discover Biomarkers: Systems-level analysis can help in identifying biomarkers that can be used to monitor the efficacy and safety of this compound in preclinical and clinical studies.

Network pharmacology, in particular, can be used to construct and analyze the drug-target interaction networks of this compound, providing insights into its polypharmacology and potential for drug repositioning.

Interdisciplinary Collaboration Opportunities in Chemical Biology Research

The multifaceted research required to fully explore the potential of this compound necessitates a highly interdisciplinary approach. Collaboration between chemists, biologists, pharmacologists, and computational scientists will be crucial for success.

Key areas for interdisciplinary collaboration include:

Chemical Synthesis and Biological Screening: Synthetic chemists can design and create novel analogs of this compound, which can then be screened by biologists to evaluate their activity against a range of biological targets.

Structural Biology and Computational Chemistry: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structures of this compound in complex with its target enzymes. This information can then be used by computational chemists to refine molecular models and guide the design of more potent and selective inhibitors.

Pharmacology and Translational Medicine: Pharmacologists can investigate the in vivo efficacy and safety of promising this compound analogs in animal models of disease. This will provide the necessary data to support the translation of these compounds into clinical development.

By fostering these collaborations, the scientific community can accelerate the research and development of this compound and other novel therapeutic agents.

Q & A

Q. What are the primary synthetic routes for benzyl-(N-hydroxy)formamide, and how can reaction conditions be optimized for yield?

this compound can be synthesized via the reaction of benzyl alcohol with formamide in the presence of hydrochloric acid under controlled pH and temperature . Optimization involves adjusting molar ratios (e.g., 1:1 benzyl alcohol to formamide), maintaining acidic conditions (pH ~3–4), and temperatures between 60–80°C to minimize side products like benzyl alcohol or formamide hydrolysis byproducts. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR identify substituent environments (e.g., benzyl protons at δ 7.2–7.4 ppm, formamide carbonyl at ~165–170 ppm) .

- Vibrational Spectroscopy : IR peaks for C=O (1718–1720 cm⁻¹) and C=N (1670–1675 cm⁻¹) confirm tautomeric equilibria .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 166.07) .

Q. How does this compound behave under hydrolytic or thermal stress?

Hydrolysis in aqueous media yields benzyl alcohol and formamide, with rates dependent on pH and temperature. At 25°C and neutral pH, hydrolysis half-life exceeds 48 hours, but acidic/basic conditions accelerate degradation. Thermal stability studies (TGA/DSC) show decomposition onset at ~150°C .

Advanced Research Questions

Q. What computational methods elucidate tautomerization mechanisms in this compound analogs?

Density Functional Theory (DFT) and Möller-Plesset perturbation (MP2) methods at the 6-311G* level model tautomerization barriers. For N-Hydroxy Methylen Formamide (NHMF), the cis-cis conformer is most stable due to intramolecular H-bonding (O4–H8), while trans-cis transitions require ~26–31 kcal/mol energy barriers . Solvent effects (e.g., water) reduce barriers by stabilizing transition states via H-bonding networks .

Q. How can this compound derivatives enhance probe-target hybridization in biochemical assays?

Formamide derivatives adjust hybridization stringency in microarrays. A linear free energy model (LFEM) predicts that 1% formamide increases ΔG by 0.173 kcal/mol, enabling precise probe design. For example, 30% formamide destabilizes mismatched duplexes while retaining matched pairs, improving specificity for microbial 16S rRNA targets .

Q. What structural analogs of this compound exhibit unique reactivity, and how do they compare?

- N-Hydroxy-N-{2-[3-(phenylcarbonyl)phenoxy]ethyl}formamide (SB8) : Enhanced rigidity due to aryl ether substitution, altering tautomer equilibrium .

- N-(4-butyl-2-methylphenyl)-N'-hydroxyimidoformamide : Bulky substituents hinder rotation, increasing thermal stability (decomposition onset >180°C) . Comparative studies using XRD and DFT reveal substituent effects on H-bonding and electronic delocalization .

Methodological Guidelines

- Synthetic Optimization : Use fractional factorial designs to test variables (pH, temperature, catalyst) .

- Computational Modeling : Validate DFT results with experimental vibrational spectra to ensure accuracy .

- Probe Design : Apply LFEM to predict formamide concentrations for target-specific hybridization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.